CXCR4 Binding Affinity: Comparable Potency to AMD3100 in Direct 12G5 Antibody Displacement Assay
CXCR4 antagonist 6 displaces APC‑conjugated 12G5 antibody from CXCR4 with an IC50 of 79 nM [1]. This binding potency is of the same order of magnitude as the clinically used antagonist AMD3100 (plerixafor), which exhibits IC50 values ranging from 44 nM to 108 nM depending on the assay system . While not superior in absolute binding affinity, the compound achieves functional cellular antagonism at markedly lower concentrations (see next evidence item), indicating that receptor binding alone is an insufficient metric for procurement decisions.
| Evidence Dimension | CXCR4 binding (12G5 antibody displacement) |
|---|---|
| Target Compound Data | IC50 = 79 nM |
| Comparator Or Baseline | AMD3100 (plerixafor): IC50 = 44 nM (CXCR4 binding) or 108 nM (rat/human CXCR4) |
| Quantified Difference | Target is 1.8‑fold weaker than the 44 nM comparator; comparable to the 108 nM comparator |
| Conditions | Competitive displacement of fluorescent 12G5 antibody (Li et al. 2020); AMD3100 values from cell‑free and cell‑based assays (Sigma‑Aldrich, Selleckchem) |
Why This Matters
Demonstrates that CXCR4 antagonist 6 engages the target at concentrations relevant for cellular studies, but the critical differentiation lies in downstream functional inhibition rather than primary binding affinity.
- [1] Li, Z., Wang, X., Lin, Y., Wang, Y., Wu, S., Xia, K., Xu, C., Ma, H., Zheng, J., Luo, L., Zhu, F., He, S., & Zhang, X. (2020). Design, synthesis, and evaluation of pyrrolidine based CXCR4 antagonists with in vivo anti-tumor metastatic activity. European Journal of Medicinal Chemistry, 205, 112537. View Source
